Phosphoramidic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

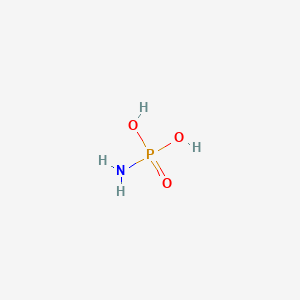

Phosphoramidic acid is a phosphoric acid derivative. It is a conjugate acid of a phosphoramidate.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Pesticides and Crop Protection

Phosphoramidic acid derivatives are extensively utilized in agriculture as pesticides. Compounds such as fenamiphos and fosthietan act as insecticides by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects. This inhibition disrupts neurotransmission, leading to pest mortality . Additionally, phosphoramidates serve as urease inhibitors, enhancing the efficiency of urea fertilizers by preventing its hydrolysis into ammonia and carbon dioxide, thus improving nitrogen availability for plant growth .

| Compound | Type | Mechanism of Action |

|---|---|---|

| Fenamiphos | Insecticide | AChE inhibition |

| Fosthietan | Insecticide | AChE inhibition |

| Urease Inhibitors | Fertilizer Aid | Prevents urea hydrolysis |

Medicinal Chemistry

Therapeutic Applications

This compound derivatives have garnered attention in medicinal chemistry for their potential as therapeutic agents. They are being explored for use in antimicrobial, anticancer, antiviral, and anti-HIV treatments. Notably, the ProTide approach has enhanced the delivery and efficacy of drugs such as remdesivir, which contains a phosphoramidic moiety and has been evaluated for treating COVID-19 . Moreover, phosphoramidates have been shown to degrade under acidic conditions, allowing for controlled drug release mechanisms that are particularly advantageous in targeted therapies .

| Application | Type | Example Compound | Therapeutic Use |

|---|---|---|---|

| Antimicrobial | Drug | Various | Infection treatment |

| Antiviral | Drug | Remdesivir | COVID-19 treatment |

| Controlled Release | Drug Delivery | l-Dopa Prodrug | Parkinson's disease treatment |

Analytical Chemistry

Role in Biomolecular Analysis

In analytical chemistry, this compound derivatives enhance the analysis of biomolecules. They are employed as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) additives to improve ionization efficiency and reduce background noise from matrix signals . Furthermore, tailored ionic liquids derived from phosphoramidates have been developed for the selective extraction of metal ions such as uranium from aqueous solutions, showcasing their utility in environmental applications .

| Application | Methodology | Benefit |

|---|---|---|

| Biomolecule Analysis | MALDI-TOF MS | Improved ionization efficiency |

| Metal Ion Extraction | Tailored Ionic Liquids | Selective extraction capabilities |

Synthetic Chemistry

Catalysis and Ligand Systems

This compound is instrumental in synthetic chemistry as a chelating ligand that facilitates bond activation and catalysis. For instance, it has been utilized in the synthesis of medium and large N-based heterocycles and acts as a directing group for arylation reactions . The ability of phosphoramidates to enhance intramolecular cyclization makes them valuable in the development of complex organic molecules.

| Application | Functionality | Example Reaction |

|---|---|---|

| Catalysis | Bond Activation | Hydroaminoalkylation reactions |

| Ligand Systems | Coordination Chemistry | P-N-tantalum complexes |

Case Studies

- Remdesivir Development

- Uranium Extraction

Eigenschaften

CAS-Nummer |

2817-45-0 |

|---|---|

Molekularformel |

H4NO3P |

Molekulargewicht |

97.011 g/mol |

IUPAC-Name |

aminophosphonic acid |

InChI |

InChI=1S/H4NO3P/c1-5(2,3)4/h(H4,1,2,3,4) |

InChI-Schlüssel |

PTMHPRAIXMAOOB-UHFFFAOYSA-N |

SMILES |

NP(=O)(O)O |

Kanonische SMILES |

NP(=O)(O)O |

Key on ui other cas no. |

2817-45-0 |

Synonyme |

phosphoramidate phosphoramidic acid phosphoramidic acid, sodium salt potassium phosphoramidate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.